N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide

Description

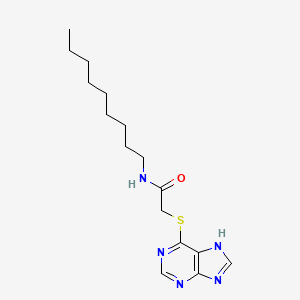

N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide is a purine-based acetamide derivative characterized by a nonyl chain (C9H19) attached via a thioether (-S-) linkage to the 6-position of the purine ring.

Properties

Molecular Formula |

C16H25N5OS |

|---|---|

Molecular Weight |

335.5 g/mol |

IUPAC Name |

N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C16H25N5OS/c1-2-3-4-5-6-7-8-9-17-13(22)10-23-16-14-15(19-11-18-14)20-12-21-16/h11-12H,2-10H2,1H3,(H,17,22)(H,18,19,20,21) |

InChI Key |

LWKVMOUVOUTQKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=O)CSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the reaction of a purine derivative with a nonyl halide in the presence of a base. . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives.

Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The purine ring system can mimic natural nucleotides, allowing the compound to bind to enzymes and receptors involved in nucleotide metabolism. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Ring

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Lipophilicity: The nonyl chain in the target compound significantly increases lipophilicity compared to benzyl (logP ~3.5 vs.

- Electrophilicity : Chlorine substituents (e.g., in N-(6-Chloro-7H-purin-2-yl)acetamide) enhance electrophilicity, favoring nucleophilic substitution reactions, whereas thioether groups (e.g., 6-SH) may participate in redox interactions .

Pharmacological Activity Trends

Table 2: Bioactivity of Selected Acetamide Derivatives

Key Observations :

- Antimicrobial Activity : Chloro- and sulfonamide-substituted acetamides (e.g., compounds 47–50 in ) exhibit gram-positive antibacterial and antifungal activity, likely due to enzyme inhibition via halogen or sulfonyl groups .

- Antitumor Potential: Benzylsulfanyl-purinyl acetamides show in vitro cytotoxicity, suggesting that the purine core combined with thioether linkages may interfere with nucleotide metabolism .

- Structural Limitations: Nonyl-chain derivatives may face solubility challenges, necessitating formulation adjustments (e.g., prodrugs or nanoemulsions) for in vivo efficacy .

Physicochemical Properties

- Solubility: The nonyl chain reduces aqueous solubility compared to shorter-chain analogs (e.g., ethyl or benzyl). For instance, N-(6-Chloro-7H-purin-2-yl)acetamide (logP ~1.2) is more water-soluble than the target compound (estimated logP ~4.1) .

Biological Activity

N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound belongs to a class of purine derivatives characterized by the presence of a nonyl group and a sulfanyl moiety. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The general synthetic pathway includes:

- Preparation of the Purine Core : Starting from commercially available purine derivatives.

- Introduction of the Sulfanyl Group : Utilizing reagents that facilitate the formation of sulfur-containing linkages.

- Acetylation : The final step involves acetylating the amine group to form the acetamide structure.

Cytotoxicity and Antiproliferative Effects

This compound has shown significant cytotoxic activity against various cancer cell lines. Research indicates that it can inhibit cell proliferation through several mechanisms:

- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as VEGFR2, which is crucial in cancer progression and metastasis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 74.2 | Apoptosis induction |

| MDA-MB-231 | 27.1 | Kinase inhibition |

Antithyroid Activity

Studies have suggested that derivatives similar to this compound exhibit antithyroid effects. These compounds may interfere with iodine complexation, which is critical for thyroid hormone synthesis.

Table 2: Antithyroid Activity Observations

| Compound | Observed Effect |

|---|---|

| 6-Mercaptopurine | Inhibition of thyroid activity |

| N-nonyl derivative (hypothetical) | Potential iodine complexation |

Case Study 1: In Vitro Analysis

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against liver cancer cells (HepG2). The mechanism was linked to its ability to induce apoptosis and inhibit cellular signaling pathways associated with tumor growth.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the alkyl chain length and the substitution pattern on the purine ring significantly influenced biological activity. Compounds with longer alkyl chains tended to exhibit enhanced cytotoxic properties, suggesting that hydrophobic interactions play a crucial role in their efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.